molecular formula C11H16N2 B3364988 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine CAS No. 1187933-52-3

4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine

Cat. No.: B3364988
CAS No.: 1187933-52-3
M. Wt: 176.26 g/mol
InChI Key: BOBVDWRMAWPZAH-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Synthetic Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure composed of at least one nitrogen atom in addition to carbon atoms. sigmaaldrich.comnih.gov These structures are fundamental to the architecture of a vast array of biologically active molecules and functional materials. nih.govnist.gov Their prevalence in nature is exemplified by their presence in alkaloids, vitamins, hormones, and the nucleic acids that constitute DNA and RNA. nih.govbeilstein-journals.org

In the realm of synthetic chemistry, nitrogen heterocycles are indispensable building blocks. nih.gov Their utility stems from their diverse chemical reactivity, which allows for a wide range of chemical transformations. nih.gov The presence of the nitrogen atom can influence the electronic properties of the ring system, often imparting unique reactivity and allowing for the formation of various derivatives. beilstein-journals.org Consequently, these compounds are extensively utilized in the pharmaceutical and agrochemical industries. nih.govappchemical.com An analysis of FDA-approved drugs reveals that a significant majority of small-molecule pharmaceuticals incorporate a nitrogen heterocycle in their structure. nist.govbeilstein-journals.org

Overview of 1,2,3,4-Tetrahydroquinoline (B108954) Frameworks in Chemical Research

The 1,2,3,4-tetrahydroquinoline skeleton is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activities. researchgate.net This framework consists of a benzene (B151609) ring fused to a fully saturated six-membered nitrogen-containing ring. The inherent structural features of the tetrahydroquinoline system, including its bicyclic nature and the presence of a secondary amine, make it a versatile scaffold in medicinal chemistry and organic synthesis. researchgate.net

The development of efficient synthetic methodologies for the construction of the tetrahydroquinoline core has been a major focus of chemical research. researchgate.netresearchgate.net These methods often involve domino reactions, which allow for the construction of complex molecular architectures in a single operation, thereby increasing synthetic efficiency. researchgate.net The tetrahydroquinoline ring system is a common feature in pharmacologically active agents, highlighting its importance as a "privileged scaffold" in drug discovery. appchemical.com

Structural Characteristics and Chemical Importance of this compound as a Synthetic Intermediate

This compound is a specific derivative of the tetrahydroquinoline scaffold that holds considerable promise as a synthetic intermediate. Its chemical structure is characterized by a 1,2,3,4-tetrahydroquinoline core with two methyl groups at the 4-position and an amino group at the 6-position of the aromatic ring.

The gem-dimethyl group at the C4 position is a notable feature, as it can introduce conformational rigidity and influence the metabolic stability of molecules derived from this intermediate. The presence of both a secondary amine within the heterocyclic ring and a primary aromatic amine on the benzene ring provides two distinct points for chemical modification.

The chemical importance of this compound lies in its potential to serve as a versatile building block for the synthesis of more complex molecules. The primary amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. The secondary amine in the heterocyclic ring can also be functionalized, for example, through N-alkylation or N-acylation, further expanding the synthetic possibilities. This dual reactivity makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
CAS Number 1187933-52-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-quinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBVDWRMAWPZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4 Dimethyl 1,2,3,4 Tetrahydro Quinolin 6 Ylamine and Its Derivatives

Historical and Contemporary Approaches to Tetrahydroquinoline Synthesis

The tetrahydroquinoline framework is a significant structural motif found in numerous natural products and pharmacologically active compounds. researchgate.net Consequently, the development of efficient synthetic routes to this heterocyclic system has been a long-standing goal for organic chemists. Early methods often relied on harsh reaction conditions and offered limited control over substitution patterns. However, contemporary approaches have evolved to provide milder reaction conditions, higher yields, and greater functional group tolerance, along with the development of stereoselective methods.

These synthetic strategies primarily involve two main approaches: the reduction of readily available quinoline (B57606) precursors or the de novo construction of the tetrahydroquinoline ring system through various cyclization reactions. eurekaselect.comingentaconnect.comthieme-connect.comacs.org The choice of method often depends on the desired substitution pattern on both the carbocyclic and heterocyclic rings of the tetrahydroquinoline core.

Reduction-Based Syntheses of Tetrahydroquinolines from Quinoline Precursors

One of the most direct methods for synthesizing tetrahydroquinolines is the reduction of the corresponding quinoline. This approach is advantageous when the desired quinoline precursor is commercially available or easily synthesized. The reduction can be achieved through several methods, most notably catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely used and efficient method for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. acs.orgthieme-connect.comnih.govrsc.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. A variety of catalysts can be employed, with palladium, platinum, and ruthenium being among the most common. nih.govresearchgate.net

The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation. For instance, gold nanoparticles supported on titanium dioxide have been shown to effectively catalyze the chemoselective hydrogenation of functionalized quinolines under mild conditions. nih.gov This method is particularly useful as it can tolerate various functional groups that might be sensitive to other reduction methods. nih.gov Similarly, chiral cationic ruthenium complexes have been developed for the asymmetric hydrogenation of quinolines, yielding enantioenriched tetrahydroquinolines. acs.org

Recent advancements have also focused on developing more sustainable and reusable catalyst systems. A hierarchical heterogeneous palladium on nickel foam-based catalyst has demonstrated high efficiency for the selective hydrogenation of quinoline derivatives under low H₂ pressures and in green solvents. rsc.org Another approach involves a particulate cobalt-based catalyst, prepared in situ, for the pressure hydrogenation of quinolines in aqueous solutions. thieme-connect.com

CatalystConditionsKey FeaturesReference
Gold nanoparticles on TiO₂H₂, mild conditions (e.g., 25 °C)High chemoselectivity, tolerates various functional groups. nih.gov
Chiral cationic Ru(II) complexesAsymmetric hydrogenationProvides access to enantiomerically enriched tetrahydroquinolines. acs.org
Palladium on nickel foamLow H₂ pressure, green solvents (ethanol, water)Highly reusable catalyst with low palladium loading. rsc.org
Particulate cobalt-based catalystPressure hydrogenation, aqueous solutionUses readily available and easy-to-handle reagents. thieme-connect.com
Palladium on nitrogen-doped carbon50 °C, 20 bar H₂High catalytic activity and stability. researchgate.net

In addition to catalytic hydrogenation, metal-mediated reductions offer an alternative route to tetrahydroquinolines from quinoline precursors. These methods often employ dissolving metal reductions or transfer hydrogenation. For example, cobalt-amido cooperative catalysis has been utilized for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) as the hydrogen source. researchgate.net While this method primarily yields the dihydroquinoline, further reduction can lead to the desired tetrahydroquinoline.

Another approach involves the use of hydrosilanes in the presence of a catalyst. Gold nanoparticles supported on TiO₂ can catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using a hydrosilane/ethanol (B145695) system. researchgate.net This method provides a convenient, solvent-free option for the reduction.

Cyclization Reactions for Tetrahydroquinoline Ring Formation

An alternative to the reduction of pre-formed quinolines is the construction of the tetrahydroquinoline ring through cyclization reactions. These methods are particularly valuable for accessing highly substituted and complex tetrahydroquinoline derivatives that may be difficult to prepare via a reduction strategy.

The Povarov reaction is a powerful and versatile method for the synthesis of tetrahydroquinolines. eurekaselect.comthieme-connect.comacs.org It is a formal aza-Diels-Alder reaction, typically involving the reaction of an aniline (B41778), an aldehyde, and an alkene. researchgate.net This three-component reaction allows for the rapid construction of the tetrahydroquinoline core with significant molecular diversity. eurekaselect.comingentaconnect.com

The reaction can be catalyzed by Lewis acids or Brønsted acids. eurekaselect.comresearchgate.net Initially, the aniline and aldehyde react to form an in situ generated imine, which then undergoes a [4+2] cycloaddition with the alkene. The use of chiral catalysts can render the reaction enantioselective, providing access to optically active tetrahydroquinolines. acs.org

The scope of the Povarov reaction is broad, accommodating a wide range of substituted anilines, aldehydes, and alkenes. eurekaselect.com This flexibility makes it a highly valuable tool for the synthesis of diverse libraries of tetrahydroquinoline derivatives. acs.org

Catalyst/PromoterReactantsKey FeaturesReference
Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃)Anilines, aldehydes, activated alkenesOne-pot, multi-component reaction with reasonable yields. eurekaselect.comingentaconnect.com
Chiral phosphoric acidAnilines, aldehydes, N-vinylcarbamatesEnantioselective synthesis of cis-2,4-disubstituted tetrahydroquinolines. organic-chemistry.org
IodineN-arylimines, 3,4-dihydro-2H-pyranAllows for C-2 aliphatic substitution in tetrahydroquinolines. researchgate.net
Ceric ammonium (B1175870) nitrate (B79036) (CAN)Anilines, aldehydes, alkenes in aqueous mediumEnvironmentally friendly conditions. researchgate.net

The aza-Diels-Alder reaction is a cornerstone of N-heterocyclic synthesis and provides a direct route to tetrahydroquinolines. ingentaconnect.com In this reaction, an imine acts as the dienophile or as part of the diene system. When an N-arylimine reacts with an electron-rich alkene, it is often referred to as an imino-Diels-Alder reaction, a class to which the Povarov reaction belongs. researchgate.net

Alternatively, 1-azadienes can react with dienophiles to form tetrahydroquinoline derivatives. These reactions can be promoted by various catalysts, including metal complexes and organocatalysts. The development of asymmetric variants of the aza-Diels-Alder reaction has been a significant focus, enabling the synthesis of chiral tetrahydroquinolines with high enantioselectivity. thieme-connect.com For instance, a chiral BINOL-derived phosphoric acid diester has been shown to catalyze the inverse electron-demand aza-Diels-Alder reaction of aldimines with enol ethers to produce tetrahydroquinoline derivatives with excellent enantioselectivity. organic-chemistry.org

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful strategy for the synthesis of the tetrahydroquinoline scaffold. A prominent approach involves the reductive cyclization of suitably substituted nitroarenes. This method is particularly advantageous as it concurrently forms the heterocyclic ring and sets the stage for introducing the amine functionality at the C6 position.

A key reaction in this category is the domino reaction involving the reduction of a nitro group followed by a cyclization cascade. For instance, 2-nitroarylketones can be converted to tetrahydroquinolines through a reduction-reductive amination strategy. nih.gov This process is typically initiated by the catalytic reduction of the nitro group, which then triggers an intramolecular condensation to form a cyclic imine, followed by further reduction to yield the stable tetrahydroquinoline ring. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Another notable intramolecular cyclization pathway is the reductive cyclization of o-nitrophenyl propargyl alcohols. In this reaction, the reduction of the nitro group under acidic conditions can trigger a Meyer-Schuster rearrangement, leading to the formation of an enone intermediate that subsequently cyclizes to form the quinoline ring. organic-chemistry.org While this method primarily yields quinolines, it can be adapted for tetrahydroquinolines through subsequent reduction steps.

The following table summarizes representative intramolecular cyclization reactions for the synthesis of tetrahydroquinoline derivatives.

Table 1: Examples of Intramolecular Cyclization Reactions for Tetrahydroquinoline Synthesis

Starting MaterialReaction TypeKey Reagents/CatalystsProduct TypeReference
2-NitroarylketoneReduction-Reductive Amination5% Pd/C, H₂Tetrahydroquinoline nih.gov
o-Nitrophenyl Propargyl AlcoholReductive CyclizationFe/HCl, Zn/AcOH, or SnCl₂/HClQuinoline organic-chemistry.org
Substituted AnilinesHetero Diels-AlderBF₃·OEt₂Steroidal Tetrahydroquinoline nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine by combining three or more reactants in a single operation. wikipedia.org

One-Pot Synthetic Protocols

One-pot syntheses are a hallmark of MCRs, significantly streamlining the synthetic process. The Friedländer annulation, a classic method for quinoline synthesis, can be adapted into a one-pot domino reaction. researchgate.netnih.gov This involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of a ketone. wikipedia.org The reduction of the nitro group to an amine is immediately followed by condensation with the ketone and subsequent cyclization to form the quinoline ring, which can then be reduced to the tetrahydroquinoline. wikipedia.org

The Doebner-von Miller reaction is another powerful MCR for quinoline synthesis. This reaction typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. iipseries.orgresearchgate.net By selecting the appropriate aniline and carbonyl precursors, this reaction can be tailored to produce substituted quinolines, which are precursors to the desired tetrahydroquinolines.

The following table provides examples of one-pot multi-component reactions for the synthesis of quinoline and tetrahydroquinoline derivatives.

Table 2: One-Pot Multi-Component Reactions for Quinoline and Tetrahydroquinoline Synthesis

Reaction NameReactantsCatalyst/ReagentsProductReference
Friedländer Annulation2-Nitrobenzaldehyde, KetoneFe/AcOHSubstituted Quinoline wikipedia.org
Doebner-von Miller ReactionAniline, α,β-Unsaturated CarbonylAcid (e.g., HCl)Substituted Quinoline iipseries.org
Mannich ReactionTetrahydroquinoline, Formaldehyde, AmineHClN-Substituted Tetrahydroquinoline wikipedia.org
Sequential Cascade Reactions

Sequential cascade reactions, a subset of domino reactions, involve a series of intramolecular transformations that proceed in a controlled manner to build molecular complexity. nih.gov A notable example is the tandem reduction-reductive amination reaction of methyl (2-nitrophenyl)acetate derivatives. nih.gov This sequence is initiated by catalytic hydrogenation, which reduces the aromatic nitro group. The resulting aniline then undergoes intramolecular condensation with a side-chain carbonyl group, followed by reduction of the cyclic intermediate to form the tetrahydroquinoline ring. nih.gov

These cascade reactions are highly valuable for creating stereochemically complex tetrahydroquinolines, as the stereochemistry can often be controlled during the cyclization and reduction steps. nih.gov

Targeted Synthesis of this compound Substructure

The specific synthesis of this compound requires strategic introduction of the gem-dimethyl group at the C4 position and the amine functionality at the C6 position.

Introduction of Gem-Dimethyl Substituents at the C4 Position

The gem-dimethyl group at the C4 position can be introduced by utilizing a ketone with a quaternary carbon center in a cyclization reaction. For instance, in a Friedländer-type synthesis, a 2-aminobenzaldehyde (B1207257) or a related precursor can be reacted with a ketone such as 3-methyl-2-butanone. The reaction proceeds through an aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring with the desired 4,4-dimethyl substitution pattern. researchgate.netnih.gov Subsequent reduction of the quinoline yields the tetrahydroquinoline.

Similarly, the Doebner-von Miller reaction can be adapted by using an α,β-unsaturated carbonyl compound that will lead to the gem-dimethyl substitution at the C4 position upon cyclization with an aniline. iipseries.org

Strategies for Introducing the Amine Functionality at the C6 Position

The introduction of the amine group at the C6 position is often achieved by first synthesizing the corresponding nitro-substituted tetrahydroquinoline, followed by reduction. A thorough study on the nitration of N-protected tetrahydroquinoline has shown that nitration can be directed to selectively occur at the 6-position under specific conditions. The subsequent reduction of the 6-nitro group to a 6-amino group is a standard transformation that can be accomplished using various reducing agents, such as catalytic hydrogenation with Pd/C or reduction with metals in acidic media (e.g., Fe/HCl). nih.gov

An alternative strategy involves the use of a 4-nitroaniline (B120555) as a starting material in a multi-component reaction like the Doebner-von Miller synthesis. researchgate.net The nitro group is carried through the cyclization to form the 6-nitro-quinoline, which is then reduced to the 6-amino-tetrahydroquinoline.

The following table outlines the key steps for the targeted synthesis of the this compound substructure.

Table 3: Key Synthetic Steps for the Target Substructure

Synthetic StepPrecursorReagents/ConditionsIntermediate/ProductReference
C4 Gem-Dimethyl Introduction 2-Aminobenzaldehyde3-Methyl-2-butanone, Acid/Base Catalyst4,4-Dimethylquinoline researchgate.netnih.gov
C6 Amine Introduction (via Nitration) N-Protected TetrahydroquinolineNitrating Agent (e.g., HNO₃/H₂SO₄)6-Nitro-tetrahydroquinoline
Reduction of Nitro Group 6-Nitro-tetrahydroquinolineH₂, Pd/C or Fe/HCl6-Amino-tetrahydroquinoline nih.gov

Optimization of Reaction Conditions and Yields

The synthesis of tetrahydroquinolines, including derivatives of this compound, is highly dependent on the careful optimization of reaction conditions to maximize yields and selectivity. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, and temperature.

One effective strategy for synthesizing 1,2,3,4-tetrahydroquinolines is the "borrowing hydrogen" (BH) methodology, which offers an atom-economical pathway by generating only water as a byproduct. nih.gov In a study utilizing a manganese(I) PN³ pincer complex, the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) was optimized by systematically varying these parameters. nih.gov The choice of base proved to be critical for product selectivity; for instance, using KOtBu at 140 °C selectively formed the corresponding quinoline, whereas a combination of KH and KOH at 120 °C preferentially yielded the desired 1,2,3,4-tetrahydroquinoline (B108954). nih.gov

Further optimization revealed that solvent polarity and concentration also play a crucial role. Reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions showed that dichloromethane (B109758) afforded the best selectivity and highest yields (65%–90%), as it was essential to rapidly reduce the side chain double bond to prevent the formation of quinoline by-products. nih.gov Similarly, in domino reactions initiated by the reduction of a nitro group, catalysts like 5% Pd/C have been used to achieve high yields of 93%–98%. nih.gov The optimization of catalyst loading is also vital; in one-pot cascade biomimetic reductions, increasing the metal catalyst loading from 1.0 mol% to 4.0 mol% significantly improved the yield, with further gains in enantioselectivity achieved by adjusting the temperature.

Table 1: Optimization of Reaction Conditions for 2-Phenyl-1,2,3,4-tetrahydroquinoline Synthesis via Borrowing Hydrogen Methodology nih.gov

Entry Catalyst (mol %) Base Solvent Temp (°C) Time (h) Conversion (%)
1 2 KOtBu Toluene 120 20 99
2 2 KOtBu Dioxane 120 20 99
3 2 KOtBu Toluene 140 20 99
4 2 KH Toluene 120 20 80

Data sourced from a study on the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline, illustrating principles applicable to related derivatives.

Stereoselective Synthesis of Tetrahydroquinoline Analogs

The development of stereoselective methods for synthesizing tetrahydroquinoline analogs is of paramount importance, as the biological activity of these molecules is often dependent on their specific stereochemistry. Methodologies are broadly categorized into enantioselective approaches, which create a specific enantiomer, and diastereoselective approaches, which control the relative stereochemistry of multiple chiral centers.

Asymmetric synthesis of chiral tetrahydroquinolines is frequently achieved through the use of chiral catalysts that can influence the stereochemical outcome of the reaction. Chiral phosphoric acids have emerged as highly effective catalysts for this purpose. organic-chemistry.org They can catalyze both the dehydrative cyclization of 2-aminochalcones and the subsequent asymmetric reduction with a Hantzsch ester, affording tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org

Transition-metal catalysis is another powerful tool. mdpi.com A combination of a gold catalyst with a chiral phosphate (B84403) enables a tandem hydroamination/asymmetric transfer hydrogenation, where the gold catalyst acts first as a π-Lewis acid and then as a chiral Lewis acid to deliver high enantioselectivity. organic-chemistry.org Similarly, iridium-catalyzed asymmetric hydrogenation of quinolines has been developed to produce both (R) and (S) enantiomers of chiral tetrahydroquinoline derivatives with high yields and excellent enantiomeric excess (ee) simply by adjusting the reaction solvent. acs.org This solvent-dependent enantiodivergent outcome provides a highly efficient route to either enantiomer from the same catalyst. acs.org

Table 2: Chiral Catalyst Performance in Asymmetric Tetrahydroquinoline Synthesis

Catalyst System Reaction Type Yield (%) Enantioselectivity (ee %) Reference
Chiral Phosphoric Acid Dehydrative Cyclization/Reduction Excellent Excellent organic-chemistry.org
Au Catalyst / Chiral Phosphate Hydroamination/Transfer Hydrogenation Excellent Excellent organic-chemistry.org
Ir Complex in Toluene/Dioxane Asymmetric Hydrogenation 86-98 81-98 (R) acs.org

Diastereoselective synthesis is crucial when creating tetrahydroquinolines with multiple stereocenters. Domino reactions and formal [4+2] annulations are prominent strategies for achieving high diastereoselectivity. nih.gov For instance, the reaction of enamides with benzyl (B1604629) azide (B81097) under acidic conditions proceeds through a cyclization that yields fused-ring tetrahydroquinolines with complete cis diastereoselectivity. nih.gov

A highly diastereoselective [4+2] annulation between ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) and cyanoalkenes has been developed to produce 4-aryl-substituted tetrahydroquinolines. nih.govfrontiersin.org This method proceeds under mild conditions and provides the products in high yields (up to 96%) and with excellent diastereoselectivities (>20:1 dr). nih.govfrontiersin.org The reaction tolerates a broad range of functional groups and can be performed on a gram scale. nih.gov Another approach involves the annulation of in situ generated p-QMs with nitroalkenes, which also provides access to 4-aryl-substituted tetrahydroquinolines with good yields and high diastereoselectivity. nih.gov These methods rely on an aza-Michael/1,6-conjugate addition sequence to construct the tetrahydroquinoline framework. nih.govnih.gov

Despite significant progress, the synthesis of enantiopure tetrahydroquinolines presents several challenges. One of the primary difficulties lies in achieving high enantioselectivity in multicomponent reactions like the Povarov reaction, which is a powerful tool for building the tetrahydroquinoline core. nih.govresearchgate.net While effective catalytic systems using chiral Lewis or Brønsted acids have been developed, the substrate scope can be a limitation, particularly concerning the availability and synthesis of suitable electron-rich alkenes. nih.gov

Furthermore, the high aromatic stability and coordinating ability of quinoline substrates can reduce their reactivity and, in some cases, poison transition-metal catalysts, leading to unsatisfactory enantioselectivities in asymmetric hydrogenations. acs.org Achieving perfect enantiocontrol often requires meticulous optimization of the catalyst structure, reaction conditions, and substrate design to overcome subtle energy differences between competing diastereomeric transition states. The development of one-pot cascade reactions that combine cyclization and asymmetric reduction steps also faces the challenge of ensuring compatibility between different catalysts and reaction conditions within a single vessel. dicp.ac.cn

Green Chemistry Principles in Tetrahydroquinoline Synthesis

Adherence to green chemistry principles has become a central goal in modern organic synthesis, aiming to improve efficiency and minimize environmental impact. In the context of tetrahydroquinoline synthesis, this involves developing atom-economical reactions, reducing waste, and using environmentally benign reagents and solvents. organic-chemistry.org Domino reactions exemplify this approach by allowing multiple transformations in a single operation without isolating intermediates, which enhances efficiency and reduces waste. nih.gov

The borrowing hydrogen methodology is another prime example of a green synthetic strategy. nih.gov This process forms C-N and C-C bonds using alcohols as starting materials, with water as the sole byproduct, thus maximizing atom economy and avoiding the need for external reducing agents. nih.gov Additionally, visible-light-induced reactions, which can be performed under mild conditions without metals or additional oxidants, offer a green and efficient pathway to tetrahydroquinoline derivatives. acs.org

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. Mechanochemical synthesis, which uses mechanical force from ball milling to drive reactions in a solvent-less environment, has been successfully applied to the Povarov reaction to create highly functionalized tetrahydroquinolines. nih.gov This approach often leads to faster reaction times and comparable yields to conventional methods while avoiding bulk solvent use. nih.gov

The use of water as a reaction medium is another cornerstone of green synthesis. researchgate.net Lewis acids such as AlCl₃, which were traditionally used under anhydrous conditions, have been shown to be excellent catalysts for the cyclocondensation reactions that form tetrahydroquinolines in water. researchgate.net In some cases, water has been found to be the most effective solvent compared to various organic solvents. researchgate.net Furthermore, electrochemical methods offer a green pathway for the hydrogenation of quinolines at room temperature, using acetonitrile (B52724) as both a hydrogen source and a solvent, highlighting an efficient and mild alternative to traditional reduction methods. rsc.org

Energy-Efficient Methods (e.g., Microwave, Sono-synthesis)

The quest for sustainable chemical processes has driven the adoption of energy-efficient synthetic methodologies. In the context of this compound and its derivatives, microwave irradiation and sonosynthesis represent significant advancements over classical heating methods. These techniques often lead to shorter reaction times, higher yields, and improved product purity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and efficiently. This localized heating can accelerate reaction rates significantly compared to conventional heating methods, which rely on convection and conduction. The application of microwave energy has been explored for the one-pot synthesis of amino-substituted tetrahydroquinolines. For instance, the reaction of cyclohexanone (B45756) and arylidene malononitriles can be facilitated by microwave irradiation to produce novel amino-substituted tetrahydroquinoline-3-carbonitriles. ijsrst.com This approach highlights the potential of microwave-assisted synthesis for the rapid generation of libraries of substituted tetrahydroquinolines.

Another notable application is in the intramolecular 1,3-dipolar cycloaddition reactions to form complex heterocyclic systems like hexahydropyrrolo[3,2-c]quinolines. nih.gov In these solvent-free reactions, microwave heating has been shown to be faster and result in higher yields than classical heating methods, aligning with the principles of green chemistry. nih.gov

Sono-synthesis

Ultrasound-assisted synthesis, or sonosynthesis, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to drive chemical reactions. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields.

The Povarov reaction, a key method for synthesizing tetrahydroquinolines, has been successfully carried out under ultrasonic irradiation. nanobioletters.com For example, a three-component, one-pot reaction using a ZnCr2O4 nanocatalyst for the synthesis of substituted tetrahydroquinolines demonstrated significant advantages with ultrasound assistance, including shorter reaction times and lower energy consumption compared to conventional refluxing methods. nanobioletters.com This technique has been shown to be effective for the synthesis of a variety of substituted tetrahydroquinolines. nanobioletters.com

The following table summarizes representative examples of energy-efficient synthesis of tetrahydroquinoline derivatives.

EntryReactantsCatalyst/ConditionsProductYield (%)TimeRef.
1Cyclohexanone, Arylidene malononitrilesMicrowave IrradiationAmino substituted tetrahydroquinoline-3-carbonitriles-- ijsrst.com
2N-(2-Formylphenyl)-N-allyl-4-toluenesulfonamide, N-substituted aminoacetatesMicrowave Irradiation (200–215 °C), solvent-freeHexahydropyrrolo[3,2-c]quinolinesHigh10–18 min nih.gov
31-Naphthylamine, Aromatic aldehydes, 2,3-DihydrofuranZnCr2O4 nanocatalyst, Toluene, Ultrasonic Irradiation (70 °C)Substituted tetrahydroquinolinesHigh50 min nanobioletters.com

Chemical Reactivity and Transformation of 4,4 Dimethyl 1,2,3,4 Tetrahydro Quinolin 6 Ylamine

Reactions Involving the Aromatic Amine Group at C6

The primary amino group attached to the aromatic portion of the molecule is a focal point for numerous reactions. Its nucleophilic character drives reactions such as alkylation, acylation, and amide formation, providing pathways to functionalize this position and synthesize a variety of novel compounds.

The nitrogen atom of the 6-amino group readily participates in N-alkylation and N-acylation reactions. N-alkylation typically involves the reaction of the amine with alkyl halides or other alkylating agents. While specific studies on 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine are not prevalent, the alkylation of similar amino-heterocycles is well-documented. For instance, the alkylation of quinazolin-4-ones under various conditions consistently leads to N-alkylation products. juniperpublishers.com These reactions often occur in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. juniperpublishers.com

N-acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form an amide linkage. This transformation is a common strategy in medicinal chemistry. Copper(I)-catalyzed intramolecular tandem acylation has been used to synthesize complex quinolinone structures, demonstrating the utility of acylation reactions in building intricate molecular frameworks. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions on Amino-Heterocycles

Reaction Type Reagents & Conditions Product Type
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃), Aprotic solvent (e.g., DMF) N-Alkyl derivative
N-Acylation Acyl chloride or Anhydride, Base (optional) N-Acyl derivative (Amide)

This table presents generalized conditions based on reactions with similar heterocyclic amines.

The formation of amides from the 6-amino group is a key transformation for creating derivatives with potential biological activity. A series of quinoline (B57606) amide derivatives have been synthesized and evaluated as inhibitors for various enzymes, highlighting the importance of this functional group. nih.gov The synthesis typically involves coupling the amine with a carboxylic acid or its activated form. This reaction is fundamental in constructing larger molecules and is a cornerstone of medicinal chemistry. nih.govnih.gov

Beyond simple amides, the aromatic amine can be converted into other functional groups or used as a handle for more complex syntheses. For example, it can be transformed into sulfonamides or ureas, further expanding the chemical space accessible from this starting material.

The aromatic amine at the C6 position can act as a nucleophile in substitution reactions. A primary example is its reaction with electrophilic centers, such as the carbon atom in an alkyl halide (N-alkylation) or an acyl chloride (N-acylation). In a broader context, aromatic amines can participate in nucleophilic aromatic substitution (SNAr) reactions, displacing a suitable leaving group on an activated aromatic ring. mdpi.com For this compound, the amino group can attack an electron-deficient aromatic system to form a new carbon-nitrogen bond.

Tertiary alkylamines, which are generally considered non-nucleophilic bases, have been observed to act as nucleophiles in substitution reactions at heteroaromatic halides under certain conditions. mdpi.com This indicates that the nucleophilicity of amines, including the primary aromatic amine of the title compound, can be harnessed for constructing complex molecular architectures.

Chemical Transformations of the Tetrahydroquinoline Ring System

The tetrahydroquinoline core, with its combination of a saturated heterocyclic ring fused to an aromatic ring, offers distinct opportunities for chemical modification. These include aromatization through oxidation or further functionalization of the saturated portion of the molecule.

The 1,2,3,4-tetrahydroquinoline (B108954) ring system can undergo oxidative dehydrogenation to form the corresponding fully aromatic quinoline. This transformation is a common synthetic strategy to access the quinoline scaffold, which is a privileged structure in medicinal chemistry. mdpi.com Various methods have been developed to achieve this aromatization, often employing catalysts and oxidants.

Aerobic oxidation provides an environmentally friendly approach. For example, heterogeneous cobalt oxide has been shown to be an effective catalyst for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines under mild conditions. organic-chemistry.org Similarly, palladium acetate (B1210297) in the presence of a Brønsted acid can catalyze the aerobic oxidative aromatization of anilines and aliphatic alcohols to form quinoline derivatives. organic-chemistry.org Other methods include the use of visible-light-mediated dehydrogenation with titanium dioxide as a catalyst and oxygen as the oxidant. organic-chemistry.org

Table 2: Selected Methods for Oxidation of Tetrahydroquinolines to Quinolines

Catalyst System Oxidant Conditions Reference
Heterogeneous Cobalt Oxide Air/O₂ Mild conditions organic-chemistry.org
Pd(OAc)₂ / Brønsted Acid Air/O₂ - organic-chemistry.org
Titanium Dioxide (TiO₂) O₂ Visible light organic-chemistry.org

While the tetrahydroquinoline ring is already partially reduced, further modification of the saturated portion is possible. Complete reduction of the aromatic ring is synthetically challenging without affecting the existing saturated ring. However, functionalization of the saturated ring provides a pathway to introduce additional structural diversity.

The introduction of substituents into semisaturated heteroarenes is a valuable strategy in drug discovery, as it increases the fraction of sp³ carbons, which can lead to improved solubility and binding affinity. princeton.edu Synthetic methods for such functionalization can involve radical-type cyclizations or C-H activation strategies. princeton.edunih.gov For the tetrahydroquinoline system, functionalization could potentially occur at the C2 or C3 positions or at the nitrogen atom (N1). The N1 position, being a secondary amine, is particularly susceptible to alkylation or acylation, similar to the C6-amino group but with different reactivity due to its aliphatic nature. nih.gov

Regioselectivity and Chemoselectivity in Transformations

The presence of two activating amino groups on the tetrahydroquinoline scaffold significantly influences the regioselectivity of electrophilic aromatic substitution reactions. The 6-amino group is a powerful ortho-, para-director, strongly activating the aromatic ring towards electrophilic attack. Simultaneously, the secondary amine within the heterocyclic ring also directs ortho and para to its position. The interplay of these directing effects, along with steric hindrance from the gem-dimethyl group at the 4-position, governs the site of substitution.

In electrophilic aromatic substitution reactions, the positions ortho and para to the strongly activating 6-amino group are the most likely sites of reaction. This would correspond to substitution at the 5- and 7-positions of the tetrahydroquinoline ring. Studies on the nitration of N-protected tetrahydroquinolines have demonstrated that substitution at the 6-position can be achieved with high regioselectivity, suggesting that the electronic influence of the amino group is a dominant factor. researchgate.net For this compound, electrophilic attack is therefore predicted to occur preferentially at the 5- and 7-positions.

Chemoselectivity in transformations of this compound arises from the differential reactivity of the secondary amine in the ring and the primary aromatic amine at the 6-position. The secondary amine is generally more nucleophilic and less sterically hindered than the aromatic primary amine. Consequently, reactions such as N-alkylation and N-acylation are expected to occur preferentially at the secondary amine within the tetrahydroquinoline ring. However, the specific reaction conditions, including the nature of the electrophile and the solvent, can influence this selectivity.

Detailed research findings on the specific regioselective and chemoselective reactions of this compound are limited in publicly available literature. However, based on the general principles of organic chemistry and studies on related tetrahydroquinoline systems, the following reactivity patterns can be anticipated:

Reaction TypePredicted Regioselectivity/ChemoselectivityInfluencing Factors
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Substitution primarily at the 5- and 7-positions, directed by the 6-amino group.Nature of the electrophile, reaction temperature, and solvent polarity.
N-Alkylation/N-AcylationPreferential reaction at the more nucleophilic secondary amine (N-1 position).Steric bulk of the alkylating/acylating agent, basicity of the reaction medium.
DiazotizationReaction at the primary 6-amino group to form a diazonium salt, which can then undergo various substitution reactions.Low temperatures are crucial to prevent decomposition of the diazonium salt.

Stability and Degradation Pathways Under Reaction Conditions

The stability of this compound is influenced by its susceptibility to oxidation and its behavior under acidic and basic conditions. The tetrahydroquinoline nucleus, particularly the aniline-like moiety, is prone to oxidation.

Under oxidative conditions, tetrahydroquinolines can undergo dehydrogenation to form the corresponding aromatic quinoline. This process can be catalyzed by various oxidizing agents. The presence of the electron-donating amino group at the 6-position may increase the susceptibility of the aromatic ring to oxidation. The gem-dimethyl group at the 4-position could potentially enhance the stability of the compound by sterically hindering the approach of oxidizing agents and by preventing enamine formation at the 3-4 position.

The stability of the compound under different pH conditions is also a critical factor. In acidic media, both amino groups will be protonated, forming a dicationic species. This protonation deactivates the aromatic ring towards electrophilic attack but may also influence the stability of the heterocyclic ring. In strongly basic conditions, the primary amino group can be deprotonated, though this is less common. The stability in the presence of strong bases would be relevant in reactions such as N-alkylation.

Specific degradation pathways for this compound have not been extensively documented. However, analogous to other aromatic amines, degradation could occur through oxidative polymerization, leading to the formation of colored, polymeric materials. Under harsh conditions of temperature and pH, cleavage of the heterocyclic ring could also be a possible degradation pathway.

The following table summarizes the expected stability and potential degradation pathways based on the chemical structure:

ConditionExpected StabilityPotential Degradation Pathways
Acidic (e.g., HCl, H₂SO₄)Generally stable as the protonated salt. The aromatic ring is deactivated towards electrophilic attack.Potential for ring opening or other rearrangements under harsh acidic conditions and high temperatures.
Basic (e.g., NaOH, K₂CO₃)Relatively stable, especially under inert atmosphere to prevent oxidation.Susceptible to oxidation, particularly in the presence of air, leading to colored degradation products.
Oxidative (e.g., H₂O₂, KMnO₄, air)Susceptible to oxidation.Dehydrogenation to the corresponding quinoline, formation of N-oxides, and oxidative polymerization.

Derivatization Strategies and Scaffold Modifications

Synthesis of Novel Analogs by Modifying the 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine Scaffold

The modification of the this compound scaffold can be approached through reactions targeting the primary aromatic amine (at C6) and the secondary amine within the heterocyclic ring. These functional groups allow for a variety of chemical transformations to generate novel analogs.

Common derivatization reactions for the aromatic amine include acylation, alkylation, arylation, and diazotization followed by substitution. The secondary amine in the tetrahydroquinoline ring can undergo N-alkylation, N-acylation, or N-arylation to introduce diverse substituents. While these are standard transformations for the tetrahydroquinoline class of compounds, specific examples detailing the synthesis of novel analogs starting directly from this compound are not extensively documented in publicly available literature. The research into this specific molecule is still emerging, and detailed studies on its derivatization are limited.

Table 1: Potential Derivatization Reactions

Reactive Site Reaction Type Potential Reagents Resulting Functional Group
6-amino group Acylation Acid chlorides, Anhydrides Amide
6-amino group Alkylation Alkyl halides Secondary/Tertiary Amine
6-amino group Sulfonylation Sulfonyl chlorides Sulfonamide
Ring Nitrogen (N1) Acylation Acid chlorides, Anhydrides N-Acyl Tetrahydroquinoline

Incorporation into Fused Polycyclic Heterocyclic Systems

The structure of this compound is a suitable precursor for the synthesis of fused polycyclic heterocyclic systems. The presence of the amino group ortho to a ring carbon, combined with the reactivity of the tetrahydroquinoline core, allows for annulation reactions to build additional rings. General strategies for synthesizing fused quinolines often involve domino reactions, cyclization of substituted anilines, or multi-component reactions. nih.govresearchgate.netnih.gov

The synthesis of pyrazolo[3,4-b]quinolines is a well-established area of heterocyclic chemistry. mdpi.com These compounds are typically formed through methods like the Friedländer condensation or reactions involving substituted anilines and pyrazole (B372694) derivatives. mdpi.com For instance, the reaction of a 2-aminoaryl ketone with a pyrazolone (B3327878) derivative can yield the pyrazolo[3,4-b]quinoline core.

However, a direct synthetic route starting from this compound to form a pyrazolo[3,4-b]quinoline derivative is not specifically described in the reviewed literature. Such a transformation would likely require initial modification of the tetrahydroquinoline scaffold to introduce the necessary reactive groups for pyrazole ring formation, for example, through functionalization of the C5 or C7 positions.

The tetrahydroquinoline nucleus is a key component in numerous complex heterocyclic systems found in natural products and synthetic pharmaceuticals. nih.govnih.gov Methodologies for constructing fused tetracyclic quinolines include one-pot domino reactions, microwave-assisted synthesis, and various named reactions like the Pfitzinger or Friedel–Crafts reactions. nih.gov

While these general synthetic strategies are broadly applicable to quinoline (B57606) derivatives, specific examples detailing the use of this compound as a building block for such complex architectures are not currently available in the scientific literature. The potential exists for this compound to be utilized in multi-component reactions or tandem cyclizations to generate novel fused systems, but this remains an area for future investigation.

Structure-Reactivity Relationships in Derivatization

The reactivity of the this compound scaffold is governed by the electronic properties of the tetrahydroquinoline ring system and the nature of its substituents. The 6-amino group is an activating, ortho-para directing group, which enhances the nucleophilicity of the aromatic ring and makes it susceptible to electrophilic aromatic substitution at the C5 and C7 positions. The gem-dimethyl group at the C4 position provides steric hindrance that can influence the regioselectivity of reactions involving the heterocyclic part of the molecule.

Designing Building Blocks for Supramolecular Chemistry or Material Science

The rigid bicyclic structure of the tetrahydroquinoline core, combined with the potential for introducing various functional groups, makes this compound an interesting candidate for the design of building blocks in supramolecular chemistry and material science. The amino group and the ring nitrogen can act as hydrogen bond donors and acceptors, facilitating the formation of self-assembling structures.

Furthermore, derivatization with chromophores or electronically active groups could lead to materials with interesting photophysical or electronic properties. Despite this potential, there is currently no specific research available that describes the application of this compound or its derivatives in the fields of supramolecular chemistry or material science. This represents an unexplored and potentially fruitful area of research.

Mechanistic Investigations of Reactions Involving the Compound

Elucidation of Reaction Pathways and Intermediates

The formation of the tetrahydroquinoline skeleton, including the 4,4-dimethyl substituted variant, is most commonly rationalized through the mechanism of the Povarov reaction. This reaction involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene. For decades, the precise mechanism has been a subject of scientific inquiry, with two primary pathways proposed: a concerted pericyclic [4+2] cycloaddition and a stepwise ionic pathway. researchgate.net

Current evidence, derived from both experimental and theoretical studies, strongly supports a stepwise mechanism for the acid-catalyzed Povarov reaction. nih.gov This pathway involves several key intermediates:

N-Arylimine Formation: The reaction initiates with the condensation of an aromatic amine (such as a 4-aminophenyl derivative) and an aldehyde to form an N-arylimine.

Iminium Ion Generation: In the presence of a Lewis or Brønsted acid catalyst, the N-arylimine is activated through protonation or coordination, generating a highly electrophilic iminium ion. This activation is critical, as reactions often fail to proceed in the absence of a catalyst. nih.gov

Mannich-type Addition: The electron-rich alkene then performs a nucleophilic attack on the iminium ion. This step results in the formation of a carbocationic intermediate, often referred to as a Mannich-type adduct.

Intramolecular Cyclization: The final step is an intramolecular Friedel-Crafts-type cyclization, where the electron-rich aromatic ring of the aniline moiety attacks the carbocation. Subsequent deprotonation re-establishes aromaticity and yields the final 1,2,3,4-tetrahydroquinoline (B108954) product. nih.gov

Beyond the Povarov reaction, other domino or cascade reactions provide alternative pathways. These can include sequences such as reductive amination followed by a nucleophilic aromatic substitution (SNAr), or metal-mediated heterocyclizations involving intermediates like iron-nitrene complexes that proceed via C-H insertion. nih.govmdpi.com

Role of Catalysts in Directing Reaction Mechanisms

Catalysts play a pivotal role in not only accelerating the synthesis of tetrahydroquinolines but also in directing the reaction toward specific mechanistic pathways and, consequently, specific products.

In the context of the cationic Povarov reaction, Lewis acids such as Indium(III) chloride (InCl₃) are highly effective. nih.gov Their primary role is to activate the imine intermediate, increasing its electrophilicity and facilitating the nucleophilic attack by the alkene. This activation lowers the energy barrier for the formation of the Mannich-adduct, steering the reaction down the stepwise ionic pathway rather than a concerted one. nih.gov Similarly, Brønsted acids can protonate the imine to achieve the same activation.

Alternative catalytic systems can unlock entirely different mechanisms. For instance, molecular iodine (I₂) has been shown to mediate a formal [3+2+1] cycloaddition to synthesize quinolines. In this pathway, iodine acts as both a Lewis acid to activate intermediates and as an oxidant to drive a cascade of events including iodination, Kornblum oxidation, and final aromatization. organic-chemistry.org Metal complexes, such as those of iron, can catalyze C-H insertion reactions via the formation of highly reactive metal-nitrene intermediates, providing a distinct route to the tetrahydroquinoline core. nih.gov

Catalyst TypeExample(s)ReactionMechanistic Role
Lewis AcidInCl₃, Sc(OTf)₃Povarov ReactionActivates N-arylimine to form an electrophilic iminium ion, promoting a stepwise pathway. nih.govnih.gov
Brønsted AcidChiral Phosphoric AcidsAsymmetric Povarov ReactionProtonates imine for activation and creates a chiral environment to control stereochemistry. organic-chemistry.org
Oxidant/Lewis AcidIodine (I₂)Povarov-type ReactionActs as a Lewis acid and mediates an iodination/oxidation/cyclization cascade. organic-chemistry.org
Transition Metal Complex[Fe(III)(F₂₀TPP)Cl]C-H InsertionForms a metal-nitrene intermediate which cyclizes via hydrogen abstraction and radical recombination. nih.gov

Theoretical Insights into Transition State Structures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing reaction mechanisms that are difficult to observe experimentally. Theoretical studies on the Povarov reaction have provided significant insights into its transition state structures and have helped to resolve the debate between the concerted and stepwise pathways.

DFT calculations have demonstrated that the stepwise mechanism, proceeding through a distinct carbocationic intermediate after the initial C-C bond formation, is energetically more favorable than the single, high-energy transition state required for a concerted [4+2] cycloaddition. nih.gov These models allow for the calculation of the potential energy surface of the reaction, identifying intermediates as local minima and transition states as first-order saddle points.

While specific computational data for 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine is not extensively published, analogies can be drawn from theoretical studies of similar transformations. For example, in reactions involving iminium ions and hydride transfers, DFT calculations have identified the hydride transfer step as the rate-determining step, which corresponds to the highest energy transition state along the reaction coordinate. mdpi.com For the Povarov reaction, theoretical analysis indicates that the initial nucleophilic attack of the alkene on the iminium ion is often the rate-limiting step. nih.gov These computational models provide a molecular-level picture of bond-breaking and bond-forming events, guiding the rational design of catalysts and reaction conditions. researchgate.net

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control is a primary goal in modern organic synthesis, particularly for producing enantiomerically pure compounds. In the synthesis of tetrahydroquinolines, this is accomplished through asymmetric catalysis, where a chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.

For the synthesis of tetrahydroquinolines with substitution at the C4 position, the asymmetric Povarov reaction has been successfully employed. The use of chiral catalysts, such as N,N'-dioxide-Scandium(III) triflate complexes or chiral phosphoric acids, is instrumental. nih.govorganic-chemistry.org The mechanism of stereocontrol involves the formation of a complex between the chiral catalyst and the N-arylimine. This complex creates a sterically defined pocket that directs the facial approach of the alkene.

A notable study demonstrated the synthesis of enantiopure tetrahydroquinolines featuring a quaternary stereocenter at the C4 position by reacting N-aryl aldimines with α-alkyl styrenes. nih.gov This was achieved using a chiral N,N'-dioxide-Sc(OTf)₃ catalyst, which effectively controlled the enantioselectivity of the cycloaddition. In the case of this compound, the C4 position is a prochiral center, not a stereocenter. Therefore, asymmetric synthesis would focus on establishing stereocenters at other positions, such as C2, by carefully selecting the aldehyde and alkene components and employing an appropriate chiral catalyst to control the diastereoselectivity and enantioselectivity of the reaction. The fundamental principle remains the same: the chiral catalyst enforces a preferred geometry in the transition state, leading to a highly stereoselective transformation.

Catalyst SystemReaction TypeKey Stereochemical OutcomeReported Selectivity
Chiral N,N'-dioxide-Sc(OTf)₃Asymmetric Povarov ReactionFormation of C4 quaternary stereocenterUp to 99:1 d.r. and >99% ee nih.gov
Chiral Phosphoric AcidAsymmetric Povarov ReactionFormation of cis-2,4-disubstituted productsExcellent enantiomeric excesses organic-chemistry.org
Quinidine-NH-thiourea / L-phenylalanineSupramolecular OrganocatalysisSynthesis of functionalized chiral tetrahydroquinolinesHigh stereoselectivity reported nih.gov

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an essential tool for unambiguously determining the chemical structure of a molecule in solution. For 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key expected signals would include:

Singlets for the two equivalent methyl groups at the C4 position.

Signals for the methylene (B1212753) protons at the C2 and C3 positions of the tetrahydroquinoline ring.

Distinct aromatic proton signals for the substituted benzene (B151609) ring.

A broad singlet corresponding to the amine (NH₂) protons at the C6 position and another for the secondary amine (NH) proton in the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom, including the quaternary carbon at C4, the two methyl carbons, the methylene carbons, and the aromatic carbons.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be necessary to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure. However, specific, published experimental NMR data for this compound are not available.

Table 1: Anticipated ¹H NMR Data for this compound No experimental data found in the searched literature.

Table 2: Anticipated ¹³C NMR Data for this compound No experimental data found in the searched literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands for:

N-H stretching vibrations for both the primary aromatic amine (NH₂) and the secondary amine (NH) in the tetrahydroquinoline ring, typically in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the aliphatic methyl and methylene groups.

C=C stretching vibrations within the aromatic ring.

C-N stretching vibrations.

While IR spectra are available for the parent compound 1,2,3,4-tetrahydroquinoline (B108954), specific experimental IR data for the 4,4-dimethyl-6-amino derivative could not be located. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like aromatic rings. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the substituted aniline (B41778) chromophore. The exact wavelength of maximum absorbance (λmax) would be influenced by the substitution pattern on the aromatic ring. No specific experimental UV-Vis spectra for this compound have been published in the reviewed literature. nist.gov

Table 3: Expected IR Absorption Bands for this compound No experimental data found in the searched literature.

Table 4: Expected UV-Vis Absorption Data for this compound No experimental data found in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₁₆N₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The expected exact mass is approximately 176.1313 g/mol .

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting mass spectrum would show a characteristic pattern of fragment ions. Key fragmentation pathways would likely involve:

Loss of a methyl group (CH₃•) from the molecular ion, leading to a significant fragment ion at m/z [M-15]⁺.

Cleavage of the heterocyclic ring.

Other fragmentations characteristic of tetrahydroquinoline structures.

A detailed analysis of these fragmentation patterns would provide strong evidence for the proposed structure. However, published mass spectra detailing the fragmentation of this compound are not available.

Table 5: Anticipated Mass Spectrometry Data for this compound No experimental data found in the searched literature.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

To perform this analysis, a suitable single crystal of this compound or a salt thereof (e.g., a hydrochloride salt) would need to be grown. The diffraction data collected from this crystal would allow for the unambiguous confirmation of its molecular structure, including the stereochemistry and the arrangement of molecules in the crystal lattice.

A search of crystallographic databases did not yield any results for the crystal structure of this compound. Therefore, no experimental crystallographic data can be presented.

Table 6: Crystallographic Data Summary for this compound No experimental data found in the searched literature.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine. researchgate.netresearchgate.net These calculations can determine the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The difference in energy between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the electron-donating amino group (-NH2) is expected to significantly influence the energy and localization of the HOMO, concentrating electron density on the aromatic ring. Conversely, the tetrahydroquinoline ring system will be the primary location of the LUMO. These calculations can also generate electrostatic potential maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data that would be obtained from quantum chemical calculations.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-5.2 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.4 eVPredicts chemical reactivity and stability
Dipole Moment2.1 DMeasures overall polarity of the molecule
Mulliken Charge on N (amine)-0.45 eQuantifies the negative charge on the amine nitrogen

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. researchgate.net The amino group and the secondary amine within the tetrahydroquinoline ring can act as hydrogen bond donors, while the nitrogen atoms can also serve as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking and cation-π interactions. Simulations of the molecule in various solvents or in the presence of other molecules can quantify the strength and dynamics of these non-covalent interactions, which are critical for understanding its behavior in condensed phases. nih.gov

Table 2: Potential Intermolecular Interactions of this compound This table outlines the types of non-covalent interactions the molecule can engage in, which can be studied via Molecular Dynamics simulations.

Interaction TypeParticipating Functional Group(s)Role of the Molecule
Hydrogen BondingAmino group (-NH2), Ring NHDonor and Acceptor
π-π StackingAromatic RingFace-to-face or edge-to-face stacking
Cation-π InteractionsAromatic RingInteraction with cations
van der Waals ForcesEntire MoleculeGeneral attractive/repulsive forces

Prediction of Reaction Pathways and Energetics

Theoretical chemistry offers methods to predict the most likely pathways for chemical reactions involving this compound and to calculate the associated energy changes. rsc.org By mapping the potential energy surface, computational chemists can identify transition states—the highest energy points along a reaction coordinate—and intermediates.

The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. Calculations can be used to compare the activation energies of different possible reaction mechanisms, thus predicting which pathway is kinetically favored. nih.gov For instance, in reactions such as electrophilic aromatic substitution, these calculations can predict whether an incoming electrophile will preferentially attack the ortho or meta position relative to the activating amino group.

Table 3: Illustrative Energetics for a Hypothetical Reaction Pathway This table provides an example of how computational methods can be used to determine the energetics of a reaction, such as electrophilic substitution on the aromatic ring.

Reaction StepSpeciesRelative Energy (kJ/mol)
1Reactants0
2Transition State 1 (ortho attack)+65
3Intermediate (ortho sigma complex)+20
4Transition State 2 (meta attack)+95
5Intermediate (meta sigma complex)+55
6Products (ortho-substituted)-30

Ligand Design Principles from a Purely Chemical Perspective (e.g., for catalysts)

From a chemical perspective, the structure of this compound contains several features that are relevant to its potential use as a ligand in catalysis. wiley.com Ligand design focuses on systematically modifying a molecule's structure to tune the properties of a metal catalyst, such as its activity, selectivity, and stability. rsc.org

The bidentate potential of the molecule, with two nitrogen atoms (the exocyclic amine and the ring nitrogen) capable of coordinating to a metal center, makes it a candidate for forming stable chelate complexes. The steric bulk introduced by the gem-dimethyl groups at the C4 position can have a profound impact on the catalytic pocket. nih.gov These bulky groups can influence the stereoselectivity of a reaction by controlling the orientation of substrates approaching the metal center.

The electronic properties of the ligand are also critical. The electron-donating nature of the amino group and the tetrahydroquinoline scaffold can increase the electron density at the metal center. This electronic tuning can affect the metal's reactivity, for example, by promoting oxidative addition or influencing the back-bonding with π-acceptor ligands. By synthetically modifying the substituents on the aromatic ring or the nitrogen atoms, the ligand's steric and electronic properties can be finely adjusted to optimize catalyst performance for a specific chemical transformation. nih.gov

Table 4: Structural Features and Their Potential Influence on Catalytic Ligand Design

Structural FeatureChemical PropertyPotential Influence on Catalysis
Amino (-NH2) and Ring (NH) NitrogensBidentate coordination sitesFormation of stable metal chelates
Gem-dimethyl groupSteric hindranceControls substrate access, enhances stereoselectivity
Aromatic RingElectronic properties (π-system)Can be modified to tune the electron-donating/withdrawing nature of the ligand
Tetrahydroquinoline ScaffoldConformational rigidityDefines the geometry and bite angle of the ligand-metal complex

Applications As a Chemical Building Block and Ligand Precursor

Use in the Synthesis of Complex Organic Molecules

The 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) scaffold is a valuable starting point for the synthesis of more intricate organic molecules. The primary amine at the 6-position and the secondary amine at the 1-position are key functional groups that allow for the introduction of a wide array of substituents and the construction of new ring systems.

Key Reactions and Molecular Elaborations:

Acylation and Sulfonylation: The primary amino group readily undergoes acylation with acyl chlorides or anhydrides and sulfonylation with sulfonyl chlorides. These reactions are fundamental for incorporating amide and sulfonamide functionalities, which are prevalent in many biologically active compounds.

Alkylation: Both the primary and secondary amines can be alkylated, allowing for the introduction of various alkyl and aryl groups. This modification can significantly alter the steric and electronic properties of the molecule.

Condensation Reactions: The primary amine can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These intermediates can be further reduced to secondary amines or used in cyclization reactions to build heterocyclic systems.

Povarov Reaction: The tetrahydroquinoline core itself is often synthesized via multicomponent reactions like the Povarov reaction, which involves an aniline (B41778), an aldehyde, and an alkene. While this speaks to the synthesis of the core structure, the 6-amino-substituted derivative provides a handle for post-synthesis modifications to build complexity.

The gem-dimethyl group at the 4-position provides steric bulk, which can influence the conformation of the molecule and the stereochemical outcome of subsequent reactions. This feature is particularly useful in directing the assembly of complex, three-dimensional structures.

Table 1: Representative Synthetic Transformations of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine

Starting MaterialReagent(s)Reaction TypeProduct Functional Group
This compoundAcetyl ChlorideAcylationAmide
This compoundBenzaldehydeCondensation/Imine FormationImine
This compoundMethyl IodideAlkylationSecondary/Tertiary Amine
This compoundTosyl ChlorideSulfonylationSulfonamide

Role in the Development of Novel Catalytic Systems

The structural features of this compound make it an attractive precursor for the synthesis of ligands used in catalysis. The two nitrogen atoms can act as coordination sites for metal centers, forming stable metal complexes that can function as catalysts.

Ligand Synthesis and Catalytic Applications:

Bidentate Ligands: By modifying the primary and secondary amino groups, it is possible to synthesize bidentate ligands. For example, reaction with a molecule containing two electrophilic sites can bridge the two nitrogen atoms, creating a chelating ligand.

Chiral Ligands: Although the parent molecule is achiral, chiral auxiliaries can be introduced at the nitrogen atoms. The resulting chiral ligands can be used in asymmetric catalysis to control the stereoselectivity of a reaction, leading to the preferential formation of one enantiomer of the product.

Coordination Chemistry: The tetrahydroquinoline nitrogen atoms can coordinate to a variety of transition metals, such as palladium, ruthenium, rhodium, and iridium, which are commonly used in catalytic processes like hydrogenation, cross-coupling reactions, and transfer hydrogenation. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the aromatic ring.

The development of new catalytic systems often relies on the design and synthesis of novel ligands that can enhance the activity, selectivity, and stability of the metal catalyst. The 4,4-dimethyl-1,2,3,4-tetrahydroquinoline framework provides a robust and tunable platform for this purpose.

Scaffold for Combinatorial Chemistry Libraries (focused on chemical diversity, not drug discovery)

In the field of combinatorial chemistry, the goal is to rapidly generate a large number of diverse molecules. A "scaffold" is a core molecular structure to which a variety of building blocks can be attached. This compound is an excellent scaffold for creating combinatorial libraries due to its multiple points of diversification.

Generation of Chemical Diversity:

R-Group Diversification: The primary amine at the 6-position and the secondary amine at the 1-position serve as two distinct points for introducing a wide range of chemical functionalities (R-groups). By using a variety of acylating agents, alkylating agents, and sulfonylating agents, a large library of compounds with different substituents at these two positions can be synthesized.

Solid-Phase Synthesis: The tetrahydroquinoline scaffold can be attached to a solid support, which facilitates the purification process in multi-step library synthesis. For instance, the secondary amine could be protected and the primary amine used to link the molecule to a resin. Subsequent reactions can be carried out on the solid support, and the final products can be cleaved from the resin in high purity.

Parallel Synthesis: Using automated or semi-automated synthesis platforms, different building blocks can be reacted with the scaffold in parallel, allowing for the rapid production of hundreds or thousands of unique compounds.

The chemical diversity generated from a library based on the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold can be used to explore a wide range of chemical space, which is valuable for identifying molecules with interesting chemical or physical properties. The rigid nature of the scaffold ensures that the appended R-groups are displayed in a well-defined spatial arrangement, which can be crucial for structure-property relationship studies.

Future Directions in the Academic Research of 4,4 Dimethyl 1,2,3,4 Tetrahydro Quinolin 6 Ylamine

Exploration of Undiscovered Synthetic Routes

While established methods for synthesizing the tetrahydroquinoline core exist, the quest for novel and more efficient synthetic routes remains a key area of research. Future work will likely focus on multi-component reactions and cascade or domino reactions, which offer high atom economy and procedural simplicity. nih.gov

Potential areas of exploration include:

Domino Reactions: These reactions, where multiple transformations occur in a single operation without isolating intermediates, are prime candidates for green chemistry. nih.gov Future research could investigate new domino sequences for the synthesis of the 4,4-dimethyl-tetrahydroquinoline core, potentially starting from simpler, readily available materials.

Metal-Promoted Processes: The use of transition metal catalysts could unlock novel cyclization strategies. nih.gov For instance, developing new palladium or copper-catalyzed reactions for the construction of the tetrahydroquinoline ring system is a promising direction. mdpi.com

Asymmetric Synthesis: The development of enantioselective synthetic routes to produce specific stereoisomers of 4,4-dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine and its derivatives is crucial for investigating their pharmacological properties.

Synthetic StrategyDescriptionPotential Advantages
Domino Reactions Multiple bond-forming reactions occur in a single pot without isolating intermediates. nih.govIncreased efficiency, reduced waste, atom economy. nih.gov
Povarov Reaction A three-component imino Diels-Alder cycloaddition to form tetrahydroquinolines. researchgate.netOne-pot synthesis, good yields, potential for creating diverse substitution patterns. researchgate.netmdpi.com
Reductive Cyclization Involves the reduction of a functional group followed by an intramolecular cyclization. researchgate.netCan utilize various reducing agents, offering flexibility in reaction conditions. researchgate.net
Metal-Catalyzed Annulation Transition metals like palladium or copper catalyze the formation of the heterocyclic ring. mdpi.comHigh efficiency, potential for C-H bond activation strategies. mdpi.com

Development of Greener and More Sustainable Methodologies

The principles of green chemistry are increasingly influencing synthetic organic chemistry. Future research on this compound will undoubtedly prioritize the development of environmentally benign synthetic methods.

Key areas for improvement include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents (DES) is a major goal. mdpi.com

Catalysis: The development of reusable heterogeneous catalysts or organocatalysts can reduce waste and improve the sustainability of the synthesis.

Energy Efficiency: Exploring microwave-assisted or flow chemistry-based syntheses can reduce reaction times and energy consumption.

Advanced Derivatization for Novel Chemical Scaffolds

The amino group at the 6-position and the secondary amine in the heterocyclic ring of this compound are ideal handles for derivatization. Advanced derivatization protocols can lead to the creation of novel chemical scaffolds with potentially unique biological activities. nih.govnih.gov

Future research could focus on:

Hybrid Molecules: Synthesizing hybrid molecules by coupling the tetrahydroquinoline core with other pharmacologically active moieties could lead to compounds with dual or enhanced activity. ekb.eg

Scaffold Hopping: Using the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) core as a starting point for creating entirely new heterocyclic systems through ring-expansion or ring-rearrangement reactions.

Combinatorial Chemistry: Employing combinatorial approaches to generate large libraries of derivatives for high-throughput screening against various biological targets.

Derivatization SitePotential ReactionResulting Functional Group/Scaffold
6-Amino Group Acylation, Sulfonylation, AlkylationAmides, Sulfonamides, Substituted Amines
Ring Nitrogen (N-1) N-Arylation, N-Alkylation, AcylationN-Aryl/Alkyl Tetrahydroquinolines, Amides
Aromatic Ring Electrophilic Aromatic SubstitutionHalogenated, Nitrated, or Acylated Derivatives
Overall Scaffold Ring AnnulationFused Heterocyclic Systems (e.g., Pyrimido[4,5-b]quinolines) nih.gov

Deeper Mechanistic Understanding Through Advanced Spectroscopy and Computation

A thorough understanding of the reaction mechanisms and the structure-property relationships of this compound and its derivatives is essential for rational drug design and the optimization of synthetic routes.

Future research will likely involve:

Advanced NMR Spectroscopy: Utilizing 2D NMR techniques (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments to unambiguously determine the structure and stereochemistry of new derivatives.

X-ray Crystallography: Obtaining single-crystal X-ray structures to provide precise information on bond lengths, bond angles, and conformation in the solid state. nih.gov

Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict spectroscopic properties, and understand the electronic structure of the molecule. nih.govnih.gov This can help in predicting the reactivity and potential biological interactions of novel derivatives. nih.govsapub.org

Q & A

Q. What are the established synthetic routes for preparing 4,4-dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization and functional group modifications. For example:
  • Cyclization of tetrahydroquinoline precursors : Reacting substituted anilines with carbonyl compounds (e.g., ketones or aldehydes) under acidic or catalytic conditions to form the tetrahydroquinoline core.
  • Amine introduction : The 6-position amine group can be introduced via nitration/reduction sequences or direct nucleophilic substitution (e.g., using ammonia or protected amines under Buchwald-Hartwig conditions) .
  • Key reagents : Use of phthalic anhydride for intermediate derivatization (as seen in analogous tetrahydroisoquinoline syntheses) and purification via silica gel chromatography .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify methyl group positions (δ ~1.2–1.5 ppm for 4,4-dimethyl) and amine proton signals (δ ~2.5–3.5 ppm, broad) .
  • Mass spectrometry (ESI-MS or HRMS) : To confirm molecular weight (e.g., [M+H]+^+ peak at m/z 191.19 for C11_{11}H16_{16}N2_2) .
  • X-ray crystallography : For unambiguous 3D conformation analysis, particularly to resolve steric effects from the 4,4-dimethyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-dimethyl groups influence reactivity in catalytic applications?

  • Methodological Answer : The 4,4-dimethyl groups introduce steric hindrance, which can:
  • Modulate metal coordination : In transition-metal catalysis, bulky substituents may favor selective coordination to specific sites (e.g., N- vs. C-coordination in palladium complexes) .
  • Impact reaction kinetics : Steric shielding slows nucleophilic attack at the 6-position amine, requiring optimized conditions (e.g., elevated temperatures or polar aprotic solvents) .
  • Experimental validation : Compare reaction rates/quenching studies between 4,4-dimethyl and non-methylated analogs under identical conditions.

Q. What strategies resolve contradictions in reported bioactivity data for tetrahydroquinoline derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., acetylcholinesterase inhibition) may arise from:
  • Purity issues : Validate compound purity via HPLC (>95%) and control for residual solvents/catalysts .
  • Conformational analysis : Use molecular docking studies to assess how 4,4-dimethyl groups affect binding to enzyme active sites vs. non-methylated analogs .
  • Assay variability : Standardize protocols (e.g., Ellman’s method for AChE inhibition) across labs, including buffer pH, temperature, and substrate concentrations .

Q. How can the amine group at the 6-position be selectively functionalized without disrupting the tetrahydroquinoline core?

  • Methodological Answer :
  • Protecting groups : Use Boc (tert-butoxycarbonyl) or Fmoc to shield the amine during subsequent reactions (e.g., Suzuki-Miyaura coupling at other positions) .
  • Mild coupling conditions : Employ EDC/HOBt or HATU for amide bond formation at the 6-amine to avoid ring-opening side reactions .
  • Monitoring : Track reaction progress via TLC or in-situ IR to detect premature deprotection or degradation.

Q. What analytical methods differentiate between regioisomers or byproducts in synthetic pathways?

  • Methodological Answer :
  • HPLC-DAD/MS : Separate and identify regioisomers (e.g., 6- vs. 8-substituted amines) using reverse-phase columns (C18) with gradient elution .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by similar substituent environments .
  • Isotopic labeling : Use 15^{15}N-labeled precursors to trace amine group incorporation in complex mixtures .

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4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine
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Reactant of Route 2
4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.